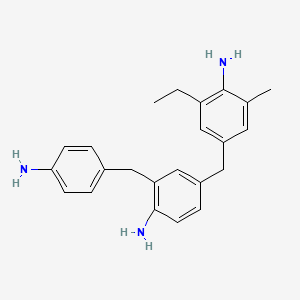

4-((4-Amino-3-ethyl-5-methylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline

Description

Propriétés

Numéro CAS |

93778-04-2 |

|---|---|

Formule moléculaire |

C23H27N3 |

Poids moléculaire |

345.5 g/mol |

Nom IUPAC |

4-[[4-amino-3-[(4-aminophenyl)methyl]phenyl]methyl]-2-ethyl-6-methylaniline |

InChI |

InChI=1S/C23H27N3/c1-3-19-14-18(10-15(2)23(19)26)11-17-6-9-22(25)20(13-17)12-16-4-7-21(24)8-5-16/h4-10,13-14H,3,11-12,24-26H2,1-2H3 |

Clé InChI |

ORSCJOCWFIZUPQ-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=CC(=C1)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N)C)N |

Origine du produit |

United States |

Méthodes De Préparation

Condensation Reaction to Form Amide Intermediates

A critical step in related aromatic amine synthesis involves condensation between aniline derivatives and acidylate raw materials to form amide intermediates. This step is characterized by:

- Reactants: Aniline derivatives and acidylate compounds with halogen or sulfonate leaving groups.

- Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), acetone, butanone, ethyl acetate, isopropyl acetate, methylene dichloride, or 1,2-dichloroethane.

- Condensing Agents: Organic bases (triethylamine, pyridine, diisopropylethylamine, tributylamine) or mineral alkalis (sodium carbonate, sodium bicarbonate, sodium hydroxide, potassium hydroxide).

- Conditions: Low temperature (0–5 °C), reaction time 2–4 hours, molar ratio of aniline to acidylate 1:1 to 1:2.

This condensation yields amide intermediates that serve as precursors for further functionalization.

Nitration of Amide Intermediates

Nitration introduces nitro groups selectively on aromatic rings, which can later be reduced to amino groups:

- Solvents: Mixtures of sulfuric acid, acetic acid, and acetic anhydride.

- Nitrating Agent: Concentrated nitric acid.

- Conditions: Temperature maintained at 0–5 °C, reaction time 2–5 hours.

- Outcome: Formation of nitro-substituted intermediates suitable for cyclization or reduction.

Cyclization (Ring-Closure) Reaction

Cyclization converts nitrated amide intermediates into morpholinone or related heterocyclic structures:

- Solvents: Acetonitrile, butanone, isobutyl ketone, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methylpyrrolidone (NMP).

- Bases: Sodium carbonate, cesium carbonate, sodium ethylate, sodium methylate, sodium tert-butoxide, potassium tert-butoxide, sodium hydroxide, sodium hydride.

- Conditions: Heating for 6–12 hours, molar ratio of intermediate to base 1:1 to 1:3.

- Result: Formation of cyclic intermediates critical for the final amine structure.

Reduction of Nitro Groups to Amino Groups

Reduction converts nitro groups to amino groups, completing the synthesis of multi-aminated aromatic compounds:

- Catalyst: Iron(III) chloride (FeCl3).

- Reducing Agent: Hydrazine hydrate aqueous solution (35–100%).

- Solvent: Fatty alcohols (e.g., methanol, ethanol).

- Conditions: Reflux with hydrazine hydrate addition over several hours, followed by filtration and crystallization.

- Yield: High yields (~90%) of the desired amino-substituted product.

Detailed Reaction Conditions and Yields

| Step | Reactants/Agents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation | Aniline + acidylate raw material | Toluene, THF, acetone, etc. | 0–5 | 2–4 | Not specified | Molar ratio aniline:acidylate 1:1–2 |

| Nitration | Amide intermediate + HNO3 | H2SO4, AcOH, Ac2O | 0–5 | 2–5 | Not specified | Controlled addition of nitric acid |

| Cyclization | Nitrated intermediate + base | Acetonitrile, DMF, NMP, etc. | 100 (heating) | 6–12 | Not specified | Molar ratio intermediate:base 1:1–3 |

| Reduction | Nitro compound + hydrazine hydrate + FeCl3 | Methanol, ethanol, fatty alcohols | Reflux | ~5 | ~90 | Hydrazine hydrate 35–100%, catalyst FeCl3 |

Research Findings and Industrial Applicability

- The described synthetic route is efficient, with relatively mild conditions and high yields in reduction steps.

- Use of inexpensive and readily available raw materials (anilines, acidylates) makes the process suitable for scale-up.

- The stepwise approach allows for selective functionalization, minimizing side reactions.

- The condensation and nitration steps require careful temperature control to avoid overreaction or decomposition.

- The reduction step using hydrazine hydrate and iron(III) chloride is a robust method for converting nitro groups to amino groups with high purity products.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The amino groups strongly activate the aromatic rings toward electrophilic substitution, directing incoming electrophiles to ortho/para positions. Substituents (e.g., ethyl, methyl) influence regioselectivity and reaction rates.

| Reaction Type | Electrophile | Conditions | Position of Substitution | Reference |

|---|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | Para to amino groups | |

| Sulfonation | SO₃ | H₂SO₄ | Ortho/para to amino | |

| Halogenation | Cl⁺/Br⁺ | Cl₂/Br₂ | Para to amino groups |

Steric hindrance from the ethyl and methyl groups may reduce reactivity at crowded positions, favoring substitutions on less hindered rings.

Schiff Base Formation via Condensation

The primary amino groups undergo condensation with aldehydes to form C=N bonds. A catalyst-free protocol (H₂O/CH₂Cl₂, RT, open air) achieves high yields (>90%) for analogous aromatic amines :

General Reaction:

Mechanistic Insights:

-

Nucleophilic attack by the amino group on the aldehyde carbonyl is facilitated by hydrogen bonding at the water-solvent interface .

-

Electron-withdrawing groups (e.g., -CN, -COOR) on the aldehyde enhance reactivity .

| Aldehyde Substrate | Reaction Time | Yield | Reference |

|---|---|---|---|

| 4-Cyanobenzaldehyde | 5 min | 95% | |

| 4-Nitrobenzaldehyde | 10 min | 89% |

Biological Interactions

The amino groups enable hydrogen bonding and electrostatic interactions with biological targets, such as enzyme active sites. Preliminary studies suggest potential modulation of receptor activity, though detailed mechanisms require further investigation.

Key Findings

-

Regioselectivity in Substitution : Ethyl and methyl groups sterically hinder meta positions, favoring para-substitution on activated rings.

-

Green Synthesis of Schiff Bases : Mild, catalyst-free conditions enable efficient C=N bond formation, relevant to pharmaceutical derivatization .

-

Structural Complexity : Multiple reactive sites allow for sequential functionalization, enabling tailored synthesis of advanced intermediates .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in synthesizing bioactive derivatives or conjugated polymers. Further studies are needed to explore its catalytic applications and redox behavior.

Applications De Recherche Scientifique

Drug Discovery

The compound has shown promise in the field of drug discovery, particularly in the development of anti-cancer agents. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of this compound can inhibit specific biological pathways associated with cancer cell proliferation. For instance, studies have demonstrated that similar compounds exhibit high activity against various cancer cell lines, indicating a potential for further development into therapeutic agents .

Liquid Chromatography Applications

The compound can be effectively analyzed using reverse phase High Performance Liquid Chromatography (HPLC). A study highlighted the use of a Newcrom R1 HPLC column to separate the compound under simple conditions using a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separations, which is crucial for ensuring the purity of compounds in pharmaceutical formulations .

Mass Spectrometry Compatibility

For applications requiring mass spectrometry compatibility, it is recommended to replace phosphoric acid with formic acid in the mobile phase. This adjustment allows for more accurate mass spectrometric analysis, which is essential for characterizing the compound and its derivatives in research settings .

Pharmacokinetics

The pharmacokinetic profile of 4-((4-Amino-3-ethyl-5-methylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline has been explored in various studies. The compound's solubility and stability under physiological conditions make it a candidate for further investigation in drug formulation. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for assessing its viability as a therapeutic agent .

Case Study 1: Anticancer Activity

A study involving structural analogs of this compound demonstrated promising anticancer activity against several human cancer cell lines. The researchers noted that modifications to the amino groups significantly enhanced the cytotoxic effects, suggesting that further optimization could lead to more potent derivatives .

Case Study 2: HPLC Method Development

In another study focused on method development for analyzing this compound, researchers successfully employed HPLC techniques to isolate and quantify the compound from complex mixtures. The findings underscored the importance of optimizing chromatographic conditions to achieve high resolution and sensitivity .

Mécanisme D'action

Magnesium sulfate monohydrate exerts its effects through various mechanisms:

Osmotic Effect: In medicine, it acts as an osmotic laxative by drawing water into the intestines.

Electrolyte Balance: It helps maintain electrolyte balance in the body by providing essential magnesium ions.

Enzyme Activation: Magnesium ions act as cofactors for various enzymatic reactions in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key Properties of Target Compound and Analogues

Key Observations:

- Lipophilicity : The target compound’s LogP (3.80) suggests better membrane permeability compared to polar analogues like 4-[(4-methylpiperazin-1-yl)methyl]aniline.

- Steric Effects : Ethyl and methyl groups in the target compound may hinder binding to flat enzymatic pockets but improve pharmacokinetic stability.

Antifungal Agents:

- DM262 (MMV665943) : Exhibits 16- to 32-fold higher activity than fluconazole against Cryptococcus neoformans, attributed to benzimidazole cores enabling DNA intercalation or tubulin binding .

Neuroprotective and Anti-Cholinesterase Agents:

- Analogues like 4-[(4-methylpiperazin-1-yl)methyl]aniline are intermediates in synthesizing acridine derivatives with anti-prion and neuroprotective activities . The target compound’s lipophilicity may enhance blood-brain barrier penetration.

Antimicrobial and Antimycobacterial Agents:

- Thiazole-containing amino acids (e.g., ) demonstrate antimycobacterial activity via heterocyclic pharmacophores. The target compound lacks heterocycles but may exploit aromatic stacking for similar applications .

Activité Biologique

Structural Features and Potential Biological Implications

The compound contains multiple amino groups and a complex aromatic structure, which suggests potential for various biological interactions. Its structure, consisting of an aniline core with two distinct side chains (a 4-amino-3-ethyl-5-methylphenyl group and a 4-aminophenyl group), indicates it belongs to the aminobenzene family. These structural features may contribute to its biological activity in several ways:

- Protein Binding : The multiple amino groups could facilitate hydrogen bonding with proteins, potentially affecting enzyme function or receptor interactions.

- Membrane Permeability : The compound's LogP value of 3.80 suggests moderate lipophilicity , which may allow for cell membrane penetration and potential intracellular activity.

- Redox Properties : The aromatic structure and amino groups might participate in redox reactions, potentially influencing cellular oxidative processes.

Potential Antimicrobial Activity

While specific data on this compound is limited, structurally similar compounds have shown antimicrobial properties. For instance:

- Pyrrolidine derivatives with similar aromatic structures have demonstrated antibacterial and antifungal activities .

- Some compounds with multiple amino groups have shown activity against both Gram-positive and Gram-negative bacteria .

Table 1: Potential Antimicrobial Activity (based on structural analogues)

| Bacterial Strain | Potential MIC Range (μg/mL) |

|---|---|

| B. subtilis | 75 - 125 |

| E. faecalis | 100 - 150 |

| E. coli | 100 - 150 |

| P. aeruginosa | 125 - 175 |

Note: These values are extrapolated from similar compounds and should be verified through direct testing.

Based on the compound's structure and analogous molecules, potential mechanisms of action may include:

- Nucleic Acid Interaction : The aromatic rings could potentially intercalate with DNA, affecting replication and transcription processes .

- Membrane Disruption : The amphipathic nature of the molecule might allow it to interact with bacterial cell membranes, potentially altering their permeability .

- Enzyme Inhibition : The compound's structure suggests it could potentially bind to and inhibit certain bacterial enzymes, though specific targets would need to be identified through further research.

Research Gaps and Future Directions

To fully elucidate the biological activity of 4-((4-Amino-3-ethyl-5-methylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline, several key areas require investigation:

- In vitro Antimicrobial Screening : Comprehensive testing against a wide range of bacterial and fungal strains to determine its antimicrobial spectrum and potency.

- Mechanism of Action Studies : Investigations into its effects on bacterial cell membranes, protein synthesis, and nucleic acid replication.

- Structure-Activity Relationship (SAR) Analysis : Synthesis and testing of structural analogues to identify key moieties responsible for biological activity.

- Cytotoxicity Assays : Evaluation of the compound's effects on mammalian cells to assess its potential therapeutic index.

- In vivo Studies : Animal model experiments to assess efficacy and toxicity in living systems.

Q & A

Q. What are the recommended synthetic pathways for preparing 4-((4-Amino-3-ethyl-5-methylphenyl)methyl)-2-((4-aminophenyl)methyl)aniline, and how can purity (>95%) be ensured?

Methodological Answer: The compound’s synthesis likely involves multi-step coupling reactions, such as reductive amination or Ullmann coupling, given its diarylmethane and polyaromatic amine structure. Key intermediates like 4-amino-3-ethyl-5-methylbenzyl chloride and 4-aminobenzylamine may be used. Purity validation requires chromatographic techniques (HPLC/GC) with standards (e.g., ≥98% purity thresholds as per supplier catalogs ). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Confirm purity using melting point analysis (e.g., mp 127–133°C for structurally similar amines ) and spectroscopic characterization (NMR, FTIR).

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should follow ICH guidelines for forced degradation:

- pH stress: Expose the compound to acidic (0.1M HCl), neutral, and alkaline (0.1M NaOH) conditions at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) and track byproducts using LC-MS .

- Thermal stress: Store samples at 40°C/75% RH for 1 month. Compare results to control samples (4°C, inert atmosphere). Structural analogs like 4-(aminophenyl)aniline show sensitivity to oxidation, suggesting the need for argon-purged vials .

Q. What analytical techniques are most effective for characterizing this compound’s structure and confirming regioselectivity?

Methodological Answer:

- NMR: Use - and -NMR to resolve methyl/ethyl substituents and confirm benzylamine linkages. Compare chemical shifts to structurally similar compounds (e.g., 4-(4-aminophenyl)aniline δH 6.5–7.2 ppm for aromatic protons ).

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to confirm molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography: For absolute configuration, grow single crystals in DMSO/ethanol and compare to published analogs (e.g., 4-[amino(3-methylphenyl)methyl]pyridine ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across polar and non-polar solvents?

Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Systematically test solubility in DMSO, ethanol, chloroform, and water using saturation shake-flask methods:

Prepare saturated solutions at 25°C, filter (0.45 μm), and quantify via UV-Vis (calibration curve at λmax ~280 nm).

Cross-validate with nephelometry for low-solubility cases.

Assess polymorphism via DSC and PXRD. For example, structurally related chlorophenols show variable solubility due to crystalline vs. amorphous states .

Q. What experimental strategies are recommended to study this compound’s potential as a ligand in catalytic systems?

Methodological Answer:

- Coordination Studies: Titrate the compound with transition metals (e.g., Cu(II), Fe(III)) in methanol/water. Monitor UV-Vis spectral shifts (charge-transfer bands) and conduct cyclic voltammetry to assess redox activity.

- Catalytic Screening: Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides. Compare turnover frequencies (TOF) to known ligands like BINAP. Reference methodologies from environmental catalysis projects, which emphasize ligand-metal stability under aerobic conditions .

Q. How can computational modeling predict this compound’s environmental fate, and what experimental data are needed for validation?

Methodological Answer:

- In Silico Tools: Use EPI Suite to estimate logP (hydrophobicity) and BIOWIN for biodegradability. Molecular dynamics simulations (AMBER/GROMACS) can model interactions with soil organic matter.

- Experimental Validation: Conduct soil sorption studies (OECD Guideline 106) and aerobic biodegradation tests (OECD 301B). Monitor degradation products via GC-MS, as done for chlorophenols in environmental matrices .

Data Contradiction Analysis

Q. How should conflicting toxicity data (e.g., dermal vs. ocular irritation) be addressed in risk assessments?

Methodological Answer:

- Tiered Testing: Follow GHS criteria :

- Repeat in vitro assays (e.g., EpiDerm™ for skin irritation, OECD TG 492 for eye irritation).

- Compare to structurally related amines: 4-(2-Aminoethyl)-2-methoxyphenol shows Category 2 skin/eye irritation, requiring PPE (gloves, goggles) .

- Conduct dose-response studies (EC50 for cytotoxicity) to refine hazard classification.

Methodological Resources

- Synthesis & Purity: Refer to Kanto Reagents’ GC standards and pharmaceutical impurity guidelines .

- Environmental Impact: Align with INCHEMBIOL’s framework for abiotic/biotic transformations .

- Safety Protocols: Follow Aladdin Scientific’s SDS for handling amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.